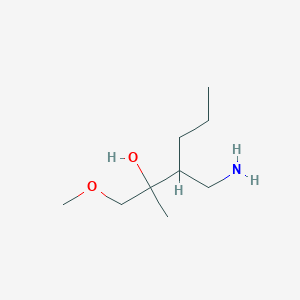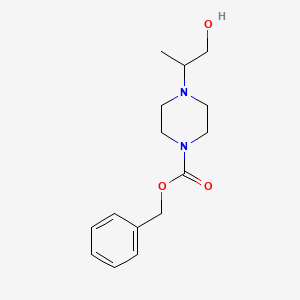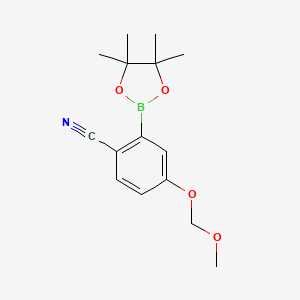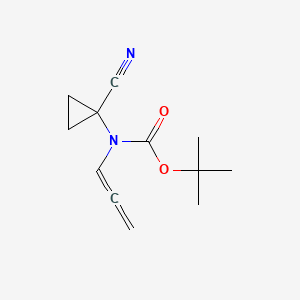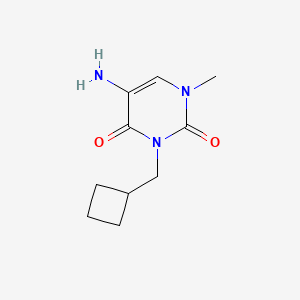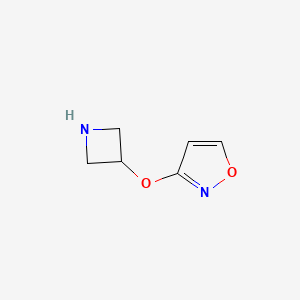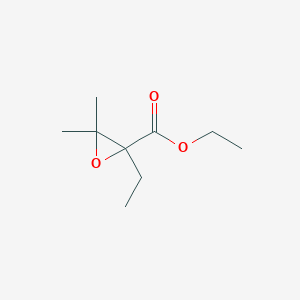![molecular formula C8H5F2NOS B13486378 5-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13486378.png)
5-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be achieved using various reagents and catalysts. For instance, the use of difluorocarbene reagents has been reported to facilitate the formation of the difluoromethyl group . Additionally, metal-based methods have been employed to transfer the CF2H group to specific sites on the molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
Applications De Recherche Scientifique
5-(Difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Difluoromethyl)-2-nitrobenzene: Shares the difluoromethyl group but differs in its overall structure and applications.
5-((Difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole: Another compound with a difluoromethyl group, used in different chemical contexts.
Uniqueness
5-(Difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one stands out due to its unique combination of the benzothiazolone core and the difluoromethyl group. This combination imparts distinct physicochemical properties, making it a versatile compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H5F2NOS |
|---|---|
Poids moléculaire |
201.20 g/mol |
Nom IUPAC |
5-(difluoromethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H5F2NOS/c9-7(10)4-1-2-6-5(3-4)8(12)11-13-6/h1-3,7H,(H,11,12) |
Clé InChI |
HQOPIRHNWXBRGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)F)C(=O)NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)


